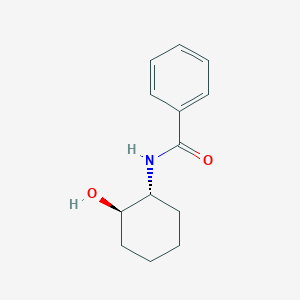![molecular formula C14H19NO3 B6638273 2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone](/img/structure/B6638273.png)
2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone, also known as FOA, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. FOA is a spirocyclic ketone that contains a furan ring and a spiro nitrogen atom. This molecule has attracted significant attention due to its unique structural features and potential biological activities.
Mechanism of Action
The exact mechanism of action of 2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone is not well understood. However, studies have suggested that this compound may exert its biological activities by inhibiting key enzymes involved in cellular processes such as DNA synthesis and protein synthesis. This compound has also been shown to disrupt the integrity of the cell membrane in certain bacterial strains.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent antitumor activity against a range of cancer cell lines. This compound has also been shown to exhibit antifungal activity against various fungal strains, including Candida albicans. Additionally, this compound has been shown to exhibit antibacterial activity against certain bacterial strains, including Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone has several advantages as a research tool. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound exhibits a range of biological activities, making it a versatile research tool. However, this compound also has several limitations. This compound is relatively unstable and can degrade over time, making it difficult to work with. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone. One potential area of research is the development of novel materials using this compound as a building block. This compound has been shown to exhibit unique fluorescence properties, making it a promising candidate for the development of fluorescent materials. Additionally, this compound could be used as a starting point for the development of novel drugs with improved efficacy and reduced toxicity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone can be synthesized via a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 2-furyl ketone with ethylene glycol in the presence of a strong acid catalyst to form a cyclic ketal intermediate. The ketal intermediate is then reacted with sodium azide and copper sulfate to form the spirocyclic structure of this compound.
Scientific Research Applications
2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and chemical biology. This compound has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial activities. Additionally, this compound has been used as a building block for the synthesis of novel materials and as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
furan-2-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(12-4-3-10-17-12)15-8-6-14(7-9-15)5-1-2-11-18-14/h3-4,10H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHAUXXZFCZVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)
![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)


![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)